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Biochemical & Cellular ICso Values of KRN633
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Compound Focus: Krn-633

CAS No.: 286370-15-8

Cat. No.: S548155

ICso
Assay Type Target Description | Context
y 1yp 9 Value P
Biochemical VEGFR1 170 nM Inhibition of recombinant receptor tyrosine kinase
(Cell-Free) [1] activity [1]
VEGFR2 160 nM Inhibition of recombinant receptor tyrosine kinase
[1] activity [1]
VEGFR3 125 nM Inhibition of recombinant receptor tyrosine kinase
[1] activity [1]
Cellular VEGFR2 1.16 nM Inhibition of VEGF-induced phosphorylation of
[1] [2] VEGFR2 in HUVECs [1] [2]
HUVEC 14.9 nM Inhibition of VEGF-driven proliferation of Human
Proliferation [1] Umbilical Vein Endothelial Cells (HUVECS) [1]

Detailed Experimental Protocols

The key experiments that characterize KRN633 involve assessing its direct inhibition of kinase activity and

its functional consequences in cell-based models.
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Cell-Free Kinase Assay [1]

This protocol measures the direct inhibition of the purified VEGFR kinases by KRN633.

e Objective: To obtain ICso values against recombinant VEGF receptors (VEGFR1, VEGFR2,
VEGFR3).

e Method: KRN633 is tested at concentrations ranging from 0.3 nM to 10 uM in a cell-free system
containing the target kinase and its substrates.

¢ Key Parameter: All assays are performed with 1 uM ATP to simulate physiological conditions and are
conducted in quadruplicate to ensure statistical reliability.

Cellular VEGFR2 Phosphorylation Assay [1] [2]

This assay evaluates the compound's ability to inhibit receptor activation in a more biologically relevant

cellular context.

e Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS).

e Procedure: HUVECs are treated with KRN633 followed by stimulation with VEGF ligand. The level of
VEGFR2 phosphorylation, which indicates receptor activation, is then measured.

e Outcome: KRN633 potently inhibits VEGF-induced tyrosine phosphorylation of VEGFR2 with an ICso
of 1.16 nM, demonstrating potent cellular activity [1] [2].

Endothelial Cell Proliferation Assay [1]

This experiment tests the functional anti-angiogenic effect of KRN633.

¢ Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS).

e Procedure: HUVECs are plated and allowed to grow for 24 hours before KRN633 (at concentrations
from 0.01 to 10 pM) or a vehicle control (0.1% DMSO) is added. The cells are then grown for a further
96 hours.

¢ Viability Measurement: Cell viability is quantified using a WST-1 reagent, a colorimetric method that
reflects the number of metabolically active (living) cells.

¢ Specificity: KRN633 selectively inhibits VEGF-dependent proliferation but only weakly suppresses
FGF-driven proliferation, confirming its selectivity for the VEGF signaling pathway [1].

Mechanism of Action and Selectivity
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KRNG633 is classified as a Type II inhibitor that binds to the inactive "DFG-out" conformation of the kinase,
occupying a hydrophobic pocket adjacent to the ATP-binding site [3]. Its mechanism can be visualized in the

context of the VEGF signaling pathway it inhibits.
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KRN633 inhibits VEGFR activation by competing with ATP, blocking downstream signaling and

angiogenesis.

KRNG633 is highly selective for VEGFR1-3. It shows weaker inhibitory activity against PDGFR-a (ICso =
965 nM) and c-Kit (ICso = 4330 nM), and does not block the phosphorylation of FGFR-1, EGFR, or c-Met

in cells, confirming a favorable selectivity profile [1].
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Key Research Insights

¢ In Vivo Efficacy: Although KRN633 is not cytotoxic to various cancer cell lines in vitro, it exhibits
significant antitumor activity in vivo in multiple xenograft models (e.g., lung, colon, prostate). This
effect is attributed to the inhibition of tumor vessel formation and reduced vascular permeability, not
direct cancer cell killing [1] [2].

e Trough Concentration Drives Efficacy: In animal models, the trough serum concentration of
KRN633 had a more significant impact on antitumor activity than the maximum serum concentration,
suggesting that sustained target coverage is critical for its efficacy [2].

¢ Inhibition of Hypoxic Signaling: KRN633 inhibits hypoxia-induced transcriptional activation of HIF-
la (ICs0 = 3.79 pM) by interfering with Akt and ERK phosphorylation pathways, adding another layer
to its anti-angiogenic mechanism [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.selleckchem.com/products/KRN-633.html
https://pubmed.ncbi.nlm.nih.gov/15634658/
https://pubmed.ncbi.nlm.nih.gov/15634658/
https://www.selleckchem.com/products/KRN-633.html
https://www.smolecule.com/products/s548155?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/KRN-633.html
https://pubmed.ncbi.nlm.nih.gov/15634658/
https://www.sciencedirect.com/science/article/abs/pii/S0968089621003928
https://www.smolecule.com/products/b548155#krn633-ic50-values-vegfr1-vegfr2-vegfr3
https://www.smolecule.com/products/b548155#krn633-ic50-values-vegfr1-vegfr2-vegfr3
https://www.smolecule.com/products/b548155#krn633-ic50-values-vegfr1-vegfr2-vegfr3
https://www.smolecule.com/products/s548155?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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